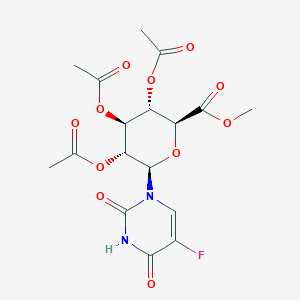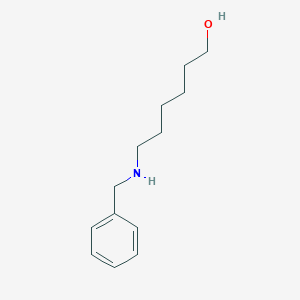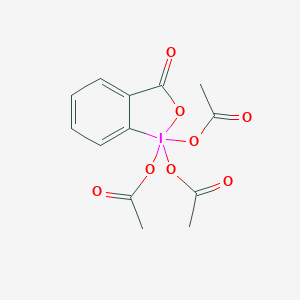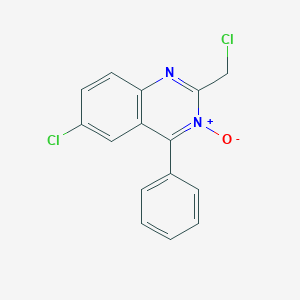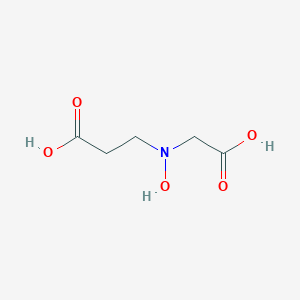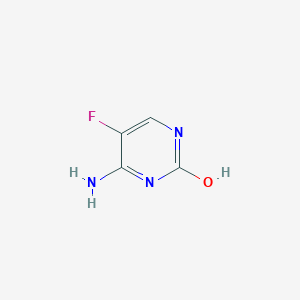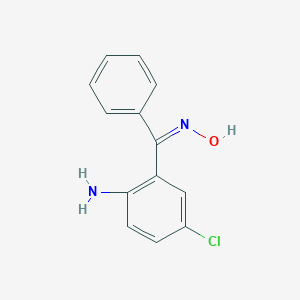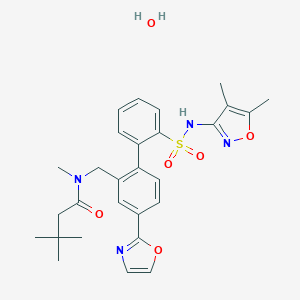
Edonentan monohydrate
Descripción general
Descripción
Synthesis Analysis
The synthesis of novel monomers plays a crucial role in the development of materials with specific electronic properties. In the case of disubstituted 3,4-ethylenedioxythiophenes (EDOTs), the synthesis process involves starting from 3,4-dimethoxythiophene and reacting it with chiral glycols through a transetherification reaction. This method has been shown to yield good results, producing enantiomerically pure and chiral EDOT monomers. The stereochemistry introduced during this synthesis significantly influences the electronic properties of the resulting chiral poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, which are important for applications in electronic devices .
Molecular Structure Analysis
The molecular structure of the synthesized monomers is critical as it dictates the electronic and optical properties of the polymers. In the case of An-EDOT-An, a monomer that incorporates anthracene units into the EDOT structure, the molecular design is such that it is challenging to electropolymerize using conventional electrochemical methods in solvents like acetonitrile, propylene carbonate, and aqueous systems. The molecular structure of these monomers, which includes the anthracene moiety, is responsible for the observed electrochromic behaviors when used in solid devices .
Chemical Reactions Analysis
The chemical reactivity of the synthesized monomers is essential for their application in electronic devices. For instance, An-EDOT-An, despite its challenging electropolymerization in conventional solvents, can be used to fabricate solid devices that exhibit remarkable electrochromic behaviors. This monomer can also act as a co-monomer, reacting with other monomers such as thiophene, selenophene, 3-methylthiophene, and EDOT to form copolymers. The choice of polymerization solvent can greatly influence the electrochromic properties of these copolymers, allowing for the tuning of these properties for specific applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers based on functionalized anthracene and EDOT derivatives are tailored for electrochromic applications. The copolymers derived from An-EDOT-An exhibit multicolor electrochromism, which is a desirable trait for electrochromic devices. They also show a reasonable switching response and stability, which are important for the practical application of these materials in devices. The ability to fine-tune these properties through the choice of polymerization solvent and the combination of monomers used for copolymerization highlights the versatility of these materials .
Aplicaciones Científicas De Investigación
Spectrophotometric Method Development
Researchers have developed a sensitive and reproducible UV-Visible spectrophotometric method for estimating Edoxaban Tosylate Monohydrate in synthetic mixtures. This method, validated as per ICH Q2(R1) guidelines, has proven effective in the linear range of 5-25 μg/mL, demonstrating its utility in analytical chemistry and pharmaceutical quality control (Kalyankar et al., 2018).
Enhancing Electrochromic Performances
Research on furan-EDOT copolymers has demonstrated significant improvements in optoelectronic properties. These advancements include higher fluorescence and better planarity, which are crucial in organic electronics. The onset oxidation potential also varied with the incorporation of the EDOT unit, leading to better electrodeposition of free-standing films (Zhen et al., 2014).
Electropolymerization for Parahydrophobic Surfaces
The electropolymerization of EDOP derivatives, including Edoxaban Tosylate Monohydrate, has been explored for creating parahydrophobic surfaces. This method, inspired by nature, is crucial for applications in water harvesting and other areas where control of water adhesion is vital (Mortier et al., 2015).
Modulating Superoleophobic Properties
Researchers have discovered that modifying the 3,4-alkylenedioxy bridge length in pyrrole-derivative monomers dramatically influences the superoleophobic properties of conductive polymers. This finding is significant for applications requiring anti-wetting surfaces, such as in electronics (Darmanin & Guittard, 2009).
Synthesis and Electro-Optical Properties
The synthesis of EDOT end-capped monomers and their electropolymerization into conjugated polymers has shown promising results in blue-light-emitting characteristics. These findings have implications in the field of light-emitting devices and electronic displays (Lin et al., 2015).
Switchable Water and Oil Repellency
The development of superhydrophobic polymers with switchable properties using a fluorinated monomer (EDOT-F8) represents a significant advancement in materials science. These polymers' properties can be altered by ion exchange and dedoping, leading to potential applications in various fields, including coatings and textiles (Taleb et al., 2014).
Propiedades
IUPAC Name |
N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S.H2O/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5;/h7-15H,16-17H2,1-6H3,(H,30,31);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJTPHFVRXEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181061 | |
| Record name | Edonentan monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Edonentan monohydrate | |
CAS RN |
264609-13-4 | |
| Record name | Edonentan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264609134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edonentan monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDONENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CCC8CH216 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



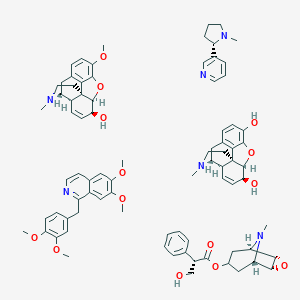
![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
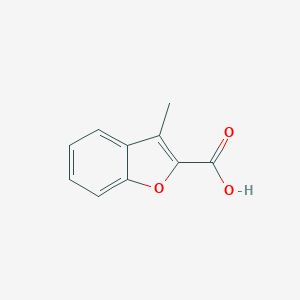
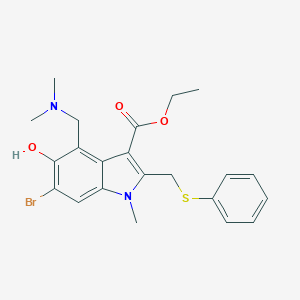
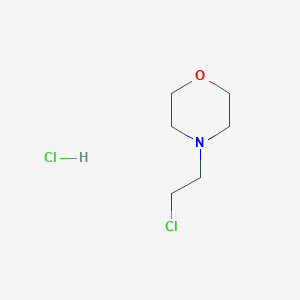
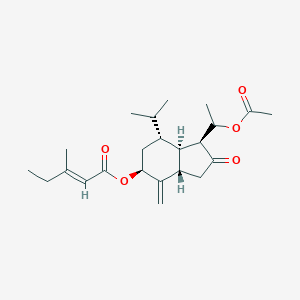
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
